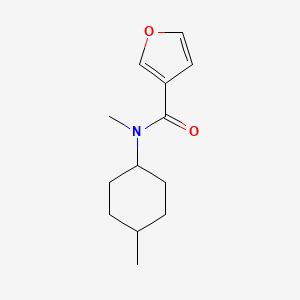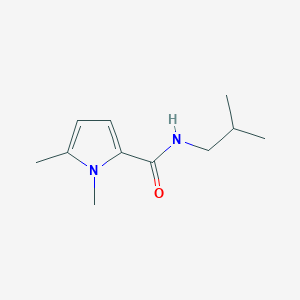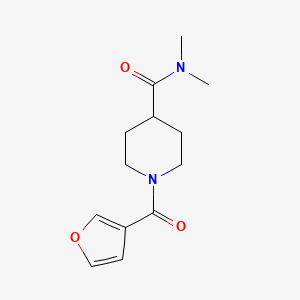
N-methyl-N-(4-methylcyclohexyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylcyclohexyl)furan-3-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, it has also been studied for its potential therapeutic applications in scientific research.
Mechanism of Action
MXE acts as a non-competitive NMDA receptor antagonist, which blocks the activity of glutamate in the brain. This leads to a dissociative state, with altered perception and sensory experiences.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, and may have potential as a treatment for hypotension. It has also been shown to have effects on the immune system, with potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
MXE has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a long half-life, which allows for extended experimentation. However, MXE has also been shown to have potential toxicity, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on MXE. It may have potential as a treatment for chronic pain, and further studies are needed to explore this potential. MXE may also have potential as an anesthetic, and further studies are needed to explore its safety and efficacy in this area. Additionally, MXE may have potential as an immunomodulatory agent, and further studies are needed to explore this potential.
Synthesis Methods
MXE can be synthesized by reacting 3-methoxy-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylcyclohexylamine to form MXE.
Scientific Research Applications
MXE has been studied for its potential therapeutic applications in scientific research. It has been shown to have analgesic effects in animal models of pain and may have potential as a treatment for chronic pain. MXE has also been studied for its potential use as an anesthetic, as it has been shown to produce anesthesia in animal models.
properties
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-5-12(6-4-10)14(2)13(15)11-7-8-16-9-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXODQYWTOLUFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)


![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)